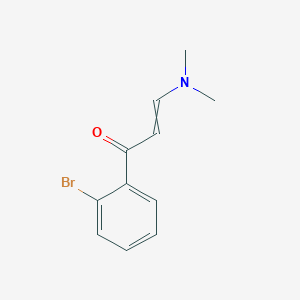

1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMMXLVRFISQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the condensation of 1-(2-bromophenyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMFDMA) under reflux conditions. This reaction proceeds via nucleophilic attack of the enolizable ketone on DMFDMA, followed by elimination of methanol to form the enaminone.

-

Reagent addition : DMFDMA is added dropwise to a solution of 1-(2-bromophenyl)ethanone in toluene under nitrogen.

-

Reflux : The mixture is refluxed for 16 hours to ensure complete conversion.

-

Workup : After cooling, the solvent is removed via rotary evaporation, and the crude product is purified using silica gel chromatography (hexanes/ethyl acetate, 1:1).

Optimization and Yield

-

Solvent : Toluene is preferred due to its high boiling point (110°C) and compatibility with DMFDMA. Alternative solvents like para-xylene have been used but show lower yields (~60%).

-

Temperature and time : Reflux (110°C) for 16 hours achieves a 94% yield, while shorter durations (12 hours) reduce efficiency.

-

Purification : Chromatography ensures high purity (>95%), whereas recrystallization may lead to product loss.

Table 1. Comparative Data for DMFDMA-Based Synthesis

| Parameter | Condition/Result | Reference |

|---|---|---|

| Starting ketone | 1-(2-Bromophenyl)ethanone | |

| Solvent | Toluene | |

| Reaction time | 16 hours | |

| Yield | 94% | |

| Purity (post-workup) | >95% |

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the condensation reaction. While specific data for the 2-bromophenyl derivative are limited, analogous enaminones show reduced reaction times (2–4 hours) with comparable yields (85–90%). This method minimizes thermal degradation and is scalable for industrial applications.

Bromination of Preformed Enaminones

Although less common, bromination of 3-dimethylamino-1-phenyl-2-propen-1-one using bromine () or -bromosuccinimide (NBS) has been attempted. However, regioselectivity issues arise, favoring 3-bromo or 4-bromo isomers over the 2-bromo derivative.

Critical Analysis of Methodologies

Advantages of DMFDMA Condensation

Limitations and Challenges

-

Solvent toxicity : Toluene requires careful handling due to its neurotoxic effects.

-

Purification demands : Chromatography increases costs and time compared to recrystallization.

Reaction Monitoring and Characterization

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-bromoacetophenone or 2-bromobenzoic acid.

Reduction: Formation of 2-bromo-1-phenylethanol or 2-bromo-1-phenylethylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. The dimethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Brominated Propenones and Analogs

Key Observations :

- Substituent Position : The 2-bromo substitution in the target compound introduces steric hindrance and ortho-directing effects, differing from para-substituted analogs like the 4-bromo derivative in , which may exhibit enhanced conjugation.

- Functional Groups: The dimethylamino group in the target compound enhances electron donation compared to diethylamide () or non-amino substituents (), influencing redox properties and intermolecular interactions.

Comparison of Methods :

- Microwave vs. Conventional Heating : Microwave-assisted synthesis () reduces reaction time (5 min vs. 6 hours for reflux) but may require optimization for brominated substrates.

- Bromination: The addition of bromine to α,β-unsaturated ketones () highlights the electrophilic nature of the propenone system, though regioselectivity depends on substituent effects.

Physical and Spectroscopic Properties

Table 3: Experimental Data for Selected Analogs

Insights :

- Melting Points : Crystalline derivatives like exhibit sharp melting points, suggesting high purity and ordered packing, likely influenced by halogen bonding (C–Br···π interactions).

- Chromatography : The Rf value of 0.23 () reflects moderate polarity, consistent with the presence of bromine and amide groups.

Biological Activity

1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one, a compound with the molecular formula C₁₁H₁₂BrNO and a molecular weight of approximately 254.12 g/mol, exhibits significant biological activity due to its unique structural features. Its potential therapeutic properties have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound acts as an electrophile due to the presence of the bromine atom, which enhances its reactivity towards nucleophiles. The dimethylamino group allows for hydrogen bonding interactions, potentially influencing enzyme activity and cellular processes. The compound's structure enables it to participate in various chemical reactions such as oxidation, reduction, and substitution, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that chalcone derivatives, including this compound, demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Chalcones have been recognized for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Preliminary studies indicate that this compound may inhibit tumor growth in vitro, although further research is required to elucidate its specific mechanisms of action.

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of this compound reveal its potential to modulate inflammatory responses. The electrophilic nature allows it to interact with cellular signaling molecules involved in inflammation, possibly leading to a reduction in pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromoacetophenone | Lacks dimethylamino group | Different reactivity profile |

| 3-Dimethylaminoacetophenone | Lacks bromine atom | Variations in biological activity |

| 1-(2-Chlorophenyl)-3-dimethylamino-2-propen-1-one | Chlorine instead of bromine | Distinct electronic properties |

The presence of both the bromine substituent and the dimethylamino group in this compound contributes to its unique reactivity and potential biological activities compared to these similar compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of chalcone derivatives, including this compound. For instance:

- Study on Antibacterial Activity : A screening of various chalcone derivatives showed that compounds similar to this compound exhibited significant antibacterial effects against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.25 µg/mL .

- Anticancer Research : In vitro studies demonstrated that certain chalcone derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound may share similar mechanisms worth exploring further .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one, and how can reaction conditions be optimized?

- Synthesis Steps :

- Friedel-Crafts Acylation : React 2-bromobenzene with acetyl chloride using AlCl₃ as a catalyst to form 2-bromoacetophenone .

- Mannich Reaction : Treat 2-bromoacetophenone with formaldehyde and dimethylamine to introduce the dimethylamino group .

- Optimization Strategies :

- Use continuous flow reactors to enhance yield and reduce side reactions.

- Purify intermediates via column chromatography or recrystallization to improve purity.

- Test alternative catalysts (e.g., FeCl₃) to reduce environmental impact .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C2, dimethylamino at C3) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1645 cm⁻¹) and C-Br (~807 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Verify molecular weight (254.12 g/mol) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound, and how are they evaluated?

- Antimicrobial Assays :

- Use broth microdilution to determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli (reported MIC: 1–8 µg/mL) .

- Anticancer Screening :

- Perform MTT assays on cancer cell lines (e.g., HeLa) to measure apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Simulate interactions with biological targets (e.g., enzymes) using molecular docking .

- Application : Validate experimentally observed substitution preferences (e.g., bromine as a leaving group) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable MIC values)?

- Variables to Control :

- Bacterial strain specificity (e.g., Gram-positive vs. Gram-negative).

- Compound purity (HPLC ≥95% recommended).

- Solvent effects (DMSO vs. aqueous buffers).

- Statistical Analysis : Use ANOVA to compare datasets and identify outliers .

Q. How does this compound function in coordination chemistry, and what metal complexes are feasible?

- Role as a Ligand : The enaminone structure enables chelation with transition metals (e.g., Rh(I), Ir(I)) via the carbonyl and dimethylamino groups .

- Applications : Synthesize metal complexes for catalytic studies or photophysical applications (e.g., luminescence) .

Q. What crystallographic techniques (e.g., X-ray diffraction) reveal structural insights?

- Single-Crystal X-ray Diffraction :

- Use SHELX programs for structure solution and refinement .

- Analyze bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles to confirm planarity .

Q. How can substitution reactions at the bromine position be optimized for diverse derivatives?

- Nucleophilic Substitution :

- Replace bromine with amines (e.g., piperidine) under basic conditions (K₂CO₃, DMF, 80°C) .

- Monitor reaction progress via TLC or GC-MS.

- Cross-Coupling Reactions : Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Key Modifications :

- Replace bromine with Cl or I to alter electronic effects.

- Vary the dimethylamino group to test hydrogen-bonding capacity .

- Biological Testing : Compare MIC values and cytotoxicity profiles of analogs .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for Halogenated Chalcones

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts + Mannich | 65–75 | 90–95 | Scalable, two-step process | |

| Microwave-Assisted | 85 | 98 | Faster reaction times |

Table 2 : Biological Activity of Structural Analogs

| Compound | MIC (µg/mL) S. aureus | Apoptosis Induction (%) |

|---|---|---|

| 1-(2-Bromophenyl)-3-dimethylamino... | 2.5 | 72 |

| 1-(4-Chlorophenyl)-3-dimethylamino... | 8.0 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.